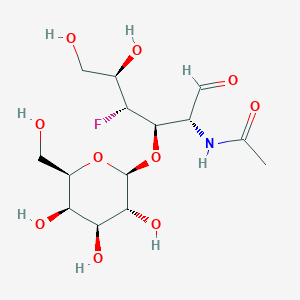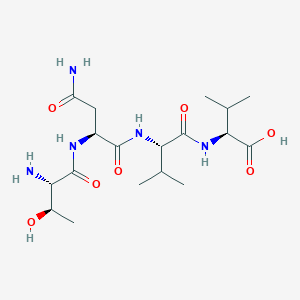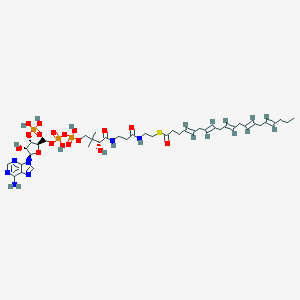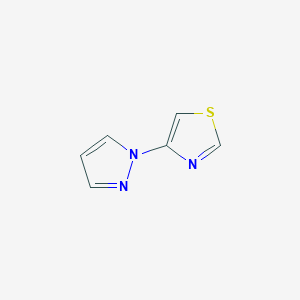
4-(1H-pyrazol-1-yl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-pyrazol-1-yl)thiazole is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
4-(1H-pyrazol-1-yl)thiazole has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been found to possess anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 4-(1H-pyrazol-1-yl)thiazole is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-(1H-pyrazol-1-yl)thiazole vary depending on the specific biological activity being studied. However, studies have shown that it can modulate the expression of various cytokines and chemokines that are involved in inflammation. It has also been found to inhibit the proliferation and migration of cancer cells. Additionally, it has been found to possess antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(1H-pyrazol-1-yl)thiazole in lab experiments is its relatively simple synthesis method. Additionally, it has been found to possess a variety of biological activities, making it a versatile compound for studying different diseases. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 4-(1H-pyrazol-1-yl)thiazole. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to study its anti-cancer properties and potential use in the development of new cancer therapies. Additionally, further studies are needed to fully understand its mechanism of action and how it can be optimized for specific biological activities.
Synthesemethoden
The synthesis of 4-(1H-pyrazol-1-yl)thiazole is usually carried out through the reaction of 2-aminothiazole with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Eigenschaften
CAS-Nummer |
123464-70-0 |
|---|---|
Produktname |
4-(1H-pyrazol-1-yl)thiazole |
Molekularformel |
C6H5N3S |
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
4-pyrazol-1-yl-1,3-thiazole |
InChI |
InChI=1S/C6H5N3S/c1-2-8-9(3-1)6-4-10-5-7-6/h1-5H |
InChI-Schlüssel |
PJUQIYFTAVZSKE-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CSC=N2 |
Kanonische SMILES |
C1=CN(N=C1)C2=CSC=N2 |
Synonyme |
Thiazole, 4-(1H-pyrazol-1-yl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



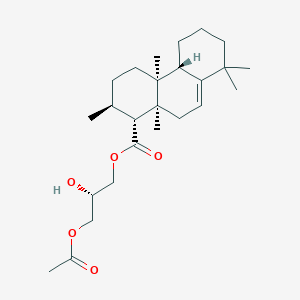
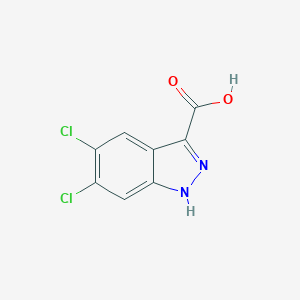
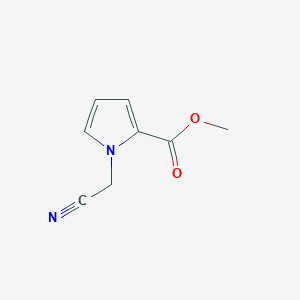
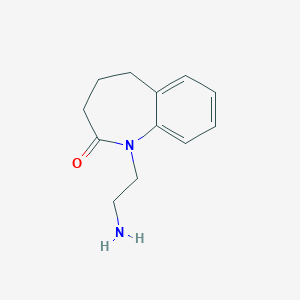
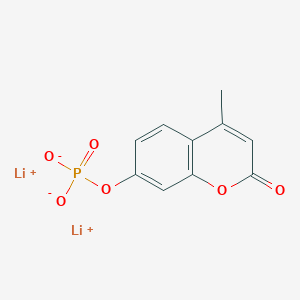
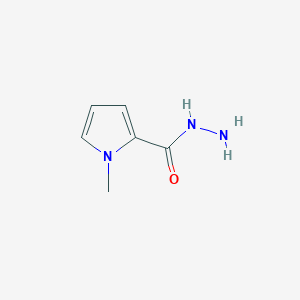
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)
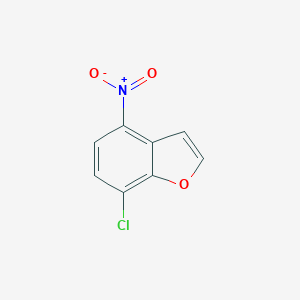
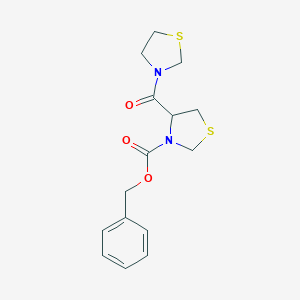
![1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B54709.png)
![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)
